molecular formula C11H9NO5S B2937027 5-(Phenylsulfamoyl)furan-2-carboxylic acid CAS No. 1152524-38-3

5-(Phenylsulfamoyl)furan-2-carboxylic acid

Cat. No.: B2937027
CAS No.: 1152524-38-3
M. Wt: 267.26
InChI Key: OTDKGMOOLDGTDD-UHFFFAOYSA-N
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Description

5-(Phenylsulfamoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H9NO5S. It is also known by its IUPAC name, 5-(anilinosulfonyl)-2-furoic acid. This compound is characterized by the presence of a furan ring substituted with a phenylsulfamoyl group and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfamoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Phenylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phenylsulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfamoyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The furan ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylsulfamoyl)furan-2-carboxylic acid is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in hydrogen bonding and π-π interactions, making it a valuable building block in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-(phenylsulfamoyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDKGMOOLDGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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